Inner centromere protein, often referred to as INCENP, is a crucial component of the chromosomal passenger complex, which plays a vital role in regulating mitosis. This protein acts as a scaffold that facilitates the localization and activity of the complex during cell division. The inner centromere protein is particularly important for chromosome alignment and the spindle assembly checkpoint. Its structure consists of various domains that interact with other proteins and microtubules, ensuring proper chromosome segregation.
Inner centromere protein is primarily sourced from vertebrates, including humans and model organisms such as chicken and fission yeast. It is encoded by the INCENP gene, which has been extensively studied in various species to understand its function and mechanism of action during mitosis.
Inner centromere protein belongs to the family of centromere-associated proteins, which also includes other critical proteins like CENP-A, CENP-C, and CENP-N. These proteins are essential for forming the kinetochore, a structure that mediates chromosome movement during cell division.
The synthesis of inner centromere protein can be achieved through recombinant DNA technology. This involves cloning the INCENP gene into an expression vector, followed by transformation into suitable host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques.
The purification process often includes:
These methods ensure a high yield of functional inner centromere protein suitable for biochemical assays and structural studies.
The inner centromere protein consists of several distinct domains:
Recent studies have shown that the central region can extend significantly under physiological conditions, allowing flexibility in its interactions with other proteins .
The molecular weight of inner centromere protein is approximately 48 kDa. Its amino acid sequence reveals regions critical for its function in mitosis, including phosphorylation sites that regulate its activity during cell division.
Inner centromere protein participates in several biochemical reactions:
The phosphorylation process is regulated by specific kinases that recognize consensus sequences within the INCENP structure. This modification is critical for its role in the chromosomal passenger complex and influences its binding affinity to substrates involved in chromosome segregation.
The inner centromere protein functions primarily through its role in the chromosomal passenger complex. During early mitosis:
This coordinated action ensures accurate chromosome segregation by regulating microtubule attachments and maintaining sister chromatid cohesion throughout mitosis .
Experimental data indicate that disruption of INCENP function leads to significant defects in chromosome alignment and segregation, highlighting its essential role in maintaining genomic stability during cell division.
Relevant analyses include circular dichroism spectroscopy, which confirms high helical content at physiological temperatures .
Inner centromere protein has several applications in scientific research:
Research on inner centromere protein continues to provide insights into fundamental cellular processes and potential clinical applications related to cell division errors.
INCENP’s spatial-temporal regulation of Aurora B kinase underpins its mitotic functions. The N-terminal domain (residues 1-58) forms a triple-helical bundle with Survivin and Borealin, anchoring the CPC to centromeres via histone marks: phosphorylated H3-Thr3 (created by Haspin kinase) and H2A-Thr120 (mediated by Bub1 kinase) [6] [10]. This centromeric enrichment allows Aurora B to phosphorylate outer kinetochore substrates (e.g., Ndc80), destabilizing erroneous microtubule attachments and activating the spindle assembly checkpoint (SAC) until biorientation is achieved [1] [7].
Following anaphase onset, INCENP relocates the CPC to the spindle midzone. Here, Aurora B phosphorylates substrates like MKLP2 and Mklp1, ensuring central spindle assembly and cleavage furrow formation [10]. Crucially, INCENP depletion induces severe mitotic defects: chromosome missegregation, cytokinesis failure, polyploidy, and apoptosis—highlighting its non-redundant role in faithful cell division [4] [10].
INCENP contains three functionally specialized domains:
The SAH domain (residues 503-715) is of particular mechanistic importance. Residues 48-56 (human numbering) reside within the N-terminal half of this domain and directly bind microtubules in vitro [1]. This SAH domain functions as a flexible "dog leash," tethering Aurora B to the inner centromere while permitting its reach to dynamic outer kinetochore substrates (e.g., Ndc80 complex). Unlike a rigid spacer or dimerizing coiled coil, the monomeric SAH allows Aurora B to efficiently phosphorylate spatially segregated targets without complex dimerization constraints [1].
Table 2: Key Properties of the INCENP SAH Domain (Including 48-56 Fragment)
Property | Detail | Functional Consequence |
---|---|---|
Structural Identity | Single α-helix (SAH) domain (213 residues) | Monomeric state avoids dimerization complexity; allows high flexibility |
Biophysical Behavior | Extensible under force (up to ~80 nm) | Permits Aurora B "wandering" to reach outer kinetochore substrates (~1 µm away) |
Microtubule Binding | Mediated by N-terminal half (includes residues 48-56) | Anchors CPC to spindle microtubules during anaphase/telophase |
Critical Motifs | Positively charged and hydrophobic residues in 48-56 region | Electrostatic/hydrophobic interactions with tubulin polymers |
The CPC’s core architecture and function are deeply conserved across eukaryotes, underscoring its fundamental role in cell division:
Table 3: Evolutionary Conservation of CPC Components
Organism | INCENP Ortholog | Aurora B Ortholog | Survivin Ortholog | Key Conserved Function |
---|---|---|---|---|
Homo sapiens | INCENP | Aurora B | Survivin (BIRC5) | Chromosome biorientation; cytokinesis; SAC silencing |
Mus musculus | INCENP | Aurora B | Survivin | Embryonic lethal KO phenotype (polyploidy) |
Drosophila melanogaster | INCENP | Aurora B | Survivin | Mitotic spindle assembly; cytokinesis |
Saccharomyces cerevisiae | Sli15 | Ipl1 | Bir1 | Microtubule-kinetochore error correction; anaphase spindle function |
Caenorhabditis elegans | ICP-1 | AIR-2 | BIR-1 | Chromosome segregation; central spindle formation |
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